![molecular formula C13H25NOSi B14323704 4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one CAS No. 109975-76-0](/img/structure/B14323704.png)
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound features a butenyl group and a tert-butyl(dimethyl)silyl group attached to the azetidinone ring. These structural features can impart unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butenyl Group: This step may involve the use of butenyl halides or similar reagents under suitable conditions.
Attachment of the tert-Butyl(dimethyl)silyl Group: This can be done using tert-butyl(dimethyl)silyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The azetidinone ring can be reduced to form corresponding amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed
Epoxides: from oxidation.
Amines: from reduction.
Hydroxy derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one can be used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Exploration as a potential pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one would depend on its specific application. For example:
In biological systems: It may interact with enzymes or receptors, affecting biochemical pathways.
In chemical reactions: It may act as a catalyst or intermediate, facilitating specific transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidin-2-one: The parent compound without the butenyl and silyl groups.
4-(But-3-en-1-yl)azetidin-2-one: Lacks the silyl group.
1-[tert-Butyl(dimethyl)silyl]azetidin-2-one: Lacks the butenyl group.
Uniqueness
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one is unique due to the presence of both the butenyl and silyl groups, which can impart distinct chemical reactivity and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
109975-76-0 |
|---|---|
Molekularformel |
C13H25NOSi |
Molekulargewicht |
239.43 g/mol |
IUPAC-Name |
4-but-3-enyl-1-[tert-butyl(dimethyl)silyl]azetidin-2-one |
InChI |
InChI=1S/C13H25NOSi/c1-7-8-9-11-10-12(15)14(11)16(5,6)13(2,3)4/h7,11H,1,8-10H2,2-6H3 |
InChI-Schlüssel |
SNDJNRCYIZXCFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

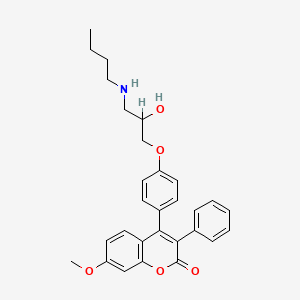
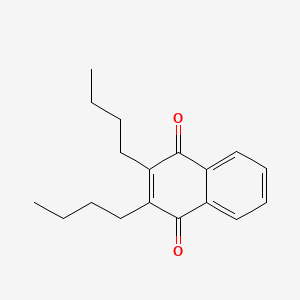
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
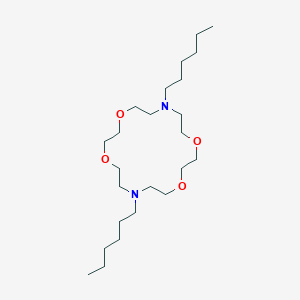
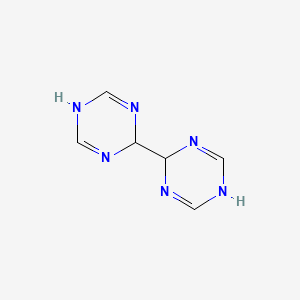
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
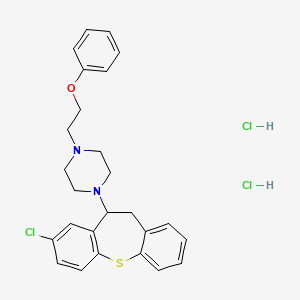
![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
